REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[CH3:6][O:7][C:8]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:9]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1>CO>[CH3:6][O:7][C:8]1[CH:13]=[C:12]([CH:11]=[CH:10][C:9]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)[NH2:14] |f:0.1.2|
|
Name
|
|
Quantity
|
6.77 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
2-(2-methoxy-4-nitrophenyl)pyridine
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=NC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned with EtOAc (200 mL) and 1N aqueous NaOH (100 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with EtOAc (3×75 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined EtOAc layers were back-extracted with H2O (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with 2:1 EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N)C=CC1C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |